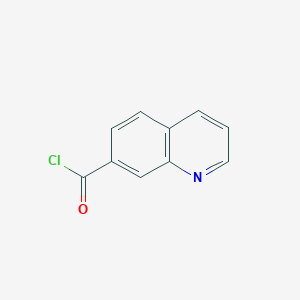

Quinoline-7-carbonyl chloride

描述

Quinoline-7-carbonyl chloride is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is particularly significant due to its reactivity and utility in various chemical reactions and synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-7-carbonyl chloride typically involves the chlorination of quinoline-7-carboxylic acid. One common method is the reaction of quinoline-7-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

Quinoline-7-carboxylic acid+SOCl2→Quinoline-7-carbonyl chloride+SO2+HCl

This method is efficient and widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative chlorinating agents such as phosphorus trichloride (PCl₃) or oxalyl chloride ((COCl)₂) may be explored to improve the overall process.

化学反应分析

Nucleophilic Substitution Reactions

Quinoline-7-carbonyl chloride readily undergoes nucleophilic substitution, where the chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Key Reagents and Conditions

| Reaction Type | Reagent/Substrate | Conditions | Product |

|---|---|---|---|

| Amidation | Primary/Secondary Amines | Base (e.g., Et₃N), RT to 80°C | Quinoline-7-carboxamide |

| Esterification | Alcohols (e.g., MeOH, EtOH) | Anhydrous solvent, RT | Quinoline-7-carboxylate ester |

| Thioester Formation | Thiols (e.g., PhSH) | Base, DCM/THF | Quinoline-7-thiocarboxylate |

Research Findings

-

Amidation : Reaction with aniline derivatives under basic conditions yields carboxamides, which are key intermediates in pharmaceuticals. For example, 7-acetamidoquinoline derivatives have been synthesized via substitution with acetamide precursors .

-

Esterification : Methanol in anhydrous dichloromethane produces methyl esters, which are hydrolyzable to carboxylic acids .

Oxidation and Reduction Reactions

The carbonyl group in this compound participates in redox transformations.

Oxidation

Oxidation typically converts the carbonyl chloride into carboxylic acid derivatives.

-

Direct Oxidation : Fremy’s salt (potassium nitrosodisulfonate) oxidizes quinoline derivatives to quinone structures under mild conditions, though this is more common in substituted quinoline systems .

-

Indirect Pathways : Hydrolysis of the chloride to quinoline-7-carboxylic acid followed by oxidation with KMnO₄ or CrO₃ yields quinoline-7-carboxylic acid derivatives .

Reduction

-

Carbonyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl chloride to quinoline-7-methanol, a reaction critical for producing alcohol-functionalized quinolines .

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for converting this compound into carboxylic acids.

Conditions and Outcomes

| Hydrolysis Type | Conditions | Product |

|---|---|---|

| Acidic | H₂O/H⁺ (e.g., HCl), reflux | Quinoline-7-carboxylic acid |

| Basic | NaOH/H₂O, RT to 60°C | Sodium quinoline-7-carboxylate |

Industrial Relevance

-

Hydrolysis under basic conditions is employed in large-scale synthesis of herbicides and pharmaceuticals. For instance, 7-chloro-8-quinolinecarboxylic acid—a herbicide precursor—is synthesized via hydrolysis of related intermediates .

Coupling Reactions

This compound participates in cross-coupling reactions to form biaryl structures.

Examples

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids under Pd(0) catalysis forms 2-arylquinoline derivatives. For example, coupling with 3-chlorophenylboronic acid yields 2-(3-chlorostyryl)quinoline-7-carboxylic acid derivatives.

-

Heck Reaction : Alkenes couple with the quinoline core to form styrylquinoline analogs, useful in anticancer drug development .

科学研究应用

Medicinal Chemistry

Quinoline-7-carbonyl chloride is primarily utilized as an intermediate in synthesizing various pharmaceutical compounds. Its derivatives have shown significant potential in treating diseases such as malaria, cancer, and bacterial infections.

- Antimalarial Activity : Quinoline derivatives are known for their efficacy against malaria. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoline ring can enhance their effectiveness against the malaria parasite .

- Anticancer Activity : Research has demonstrated that quinoline derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds derived from this compound have shown promising IC50 values, indicating potent anticancer properties .

- Antibacterial Activity : Certain derivatives possess moderate to high antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. These compounds have been shown to be more effective than traditional antibiotics like amoxicillin and ciprofloxacin .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing complex organic molecules and heterocyclic compounds. The compound undergoes various chemical reactions:

- Nucleophilic Substitution Reactions : this compound can participate in nucleophilic substitution reactions where the chloride group is replaced by nucleophiles such as amines or alcohols.

- Reduction and Oxidation Reactions : The carbonyl group can be reduced to form quinoline-7-methanol or oxidized to yield quinoline-7-carboxylic acid using appropriate reagents like lithium aluminum hydride or potassium permanganate.

Industrial Applications

This compound is also employed in industrial chemistry for producing dyes, pigments, and agrochemicals. Its reactivity allows it to be used in various formulations that require specific chemical properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its derivatives:

- Anticancer Studies : A study evaluated the cytotoxicity of synthesized quinoline derivatives against human cancer cell lines (HCT116, HeLa, A549), revealing that certain compounds exhibited superior antitumor activity compared to positive controls .

- Antimicrobial Research : Research demonstrated that specific quinoline derivatives showed significant inhibitory effects against bacterial strains, outperforming conventional antibiotics in some cases .

- Pharmacological Investigations : Various pharmacological studies have focused on the mechanisms of action of quinoline derivatives, exploring their role as enzyme inhibitors and receptor modulators, which are critical in developing therapeutic agents .

Comparative Analysis of Quinoline Derivatives

| Compound Name | Structure Position | Notable Activity |

|---|---|---|

| Quinoline-8-carbonyl chloride | 8-position | Antimalarial |

| Quinoline-6-carbonyl chloride | 6-position | Anticancer |

| Quinoline-7-carboxylic acid | Precursor | Intermediate for synthesis |

This table summarizes the comparative analysis of related quinoline compounds, showcasing their structural differences and notable biological activities.

作用机制

The mechanism of action of quinoline-7-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The interaction with these targets can lead to the disruption of cellular processes and ultimately result in therapeutic effects.

相似化合物的比较

Quinoline-7-carbonyl chloride can be compared with other similar compounds such as:

Quinoline-8-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 8-position.

Quinoline-6-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 6-position.

Quinoline-7-carboxylic acid: The precursor to this compound, with a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

This compound is unique due to its specific reactivity and position of the carbonyl chloride group, which allows for selective functionalization and derivatization in synthetic processes. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.

生物活性

Quinoline-7-carbonyl chloride is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. This article explores the biological activity of this compound, providing an overview of its mechanisms, applications, and relevant research findings.

1. Overview of this compound

This compound (CAS Number: 206257-00-3) is derived from quinoline-7-carboxylic acid through chlorination, typically using thionyl chloride (SOCl₂) under reflux conditions. This compound serves as a versatile building block in organic synthesis, particularly in the development of biologically active molecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell signaling pathways. This inhibition can disrupt cellular processes, leading to therapeutic effects against cancer and infections .

- Receptor Modulation : The compound may also act as a modulator of various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

3. Pharmacological Applications

This compound has been explored for several pharmacological applications:

3.1 Antimalarial Activity

Quinoline derivatives, including those derived from this compound, have demonstrated significant antimalarial activity. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoline ring can enhance efficacy against malaria .

3.2 Anticancer Activity

Research has shown that this compound derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from this scaffold have been tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, showing IC50 values indicating potent anticancer properties .

3.3 Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that certain derivatives possess moderate to high antibacterial activity against various strains of bacteria .

4. Research Findings and Case Studies

Several studies have highlighted the biological activities associated with this compound and its derivatives:

5. Conclusion

This compound is a promising compound in medicinal chemistry with diverse biological activities. Its role as an intermediate in synthesizing pharmacologically active compounds underscores its importance in developing new therapies for malaria, cancer, and bacterial infections. Ongoing research into its derivatives continues to reveal potential applications and enhance our understanding of their mechanisms of action.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Quinoline-7-carbonyl chloride to ensure reproducibility?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) using controlled experiments. For example, monitor reaction progress via TLC or HPLC and adjust stoichiometric ratios iteratively. Purification via column chromatography or recrystallization should be validated with melting point analysis and NMR (¹H/¹³C) to confirm purity ≥95% .

- Data Validation : Include spectral data (IR, NMR) in the main manuscript for novel compounds and provide raw chromatograms in supplementary materials to verify purity .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocol : Use JIS T 8116-certified gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure. Store in airtight containers under inert gas (e.g., N₂) to avoid hydrolysis. Emergency procedures should align with GHS Category 4 toxicity guidelines (e.g., immediate rinsing for skin contact) .

Q. What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Analytical Workflow : Combine ¹H NMR (δ 8.5–9.0 ppm for quinoline protons), FT-IR (C=O stretch ~1750 cm⁻¹), and HRMS. Validate purity via HPLC (≥99% by area under the curve) and elemental analysis (deviation ≤0.4%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Conflict Resolution : Replicate experiments under standardized conditions (e.g., solvent, temperature). Use computational tools (DFT) to model expected spectra and compare with empirical data. Cross-validate findings using X-ray crystallography for ambiguous cases .

Q. What strategies are effective for studying the reaction mechanisms involving this compound in nucleophilic acyl substitutions?

- Mechanistic Analysis : Employ kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (e.g., ¹⁸O tracing in carbonyl groups). Use LC-MS to detect intermediates and propose a stepwise mechanism .

Q. How can computational modeling improve the design of this compound-based inhibitors for enzyme targets?

- Computational Approach : Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with MD simulations (AMBER/CHARMM) to assess stability. Correlate in silico results with in vitro IC₅₀ assays .

Q. What experimental designs are recommended to assess the stability of this compound under varying pH and temperature conditions?

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC and identify degradation products using LC-HRMS. Apply Arrhenius kinetics to predict shelf-life .

Q. How can researchers address challenges in synthesizing sterically hindered derivatives of this compound?

- Derivatization Strategy : Use bulky protecting groups (e.g., tert-butoxycarbonyl) to direct reactivity. Optimize coupling agents (e.g., HATU/DMAP) for steric hindrance and characterize products via NOESY NMR to confirm regioselectivity .

Q. Data Presentation Guidelines

- Tables/Figures : Limit to 3 critical datasets in the main text (e.g., kinetic data, spectral peaks). Include extended datasets (e.g., full crystallographic coordinates) in supplementary materials with hyperlinks .

- Ethical Reporting : Disclose conflicts of interest and cite all prior work per FINER criteria (Feasible, Novel, Ethical) .

属性

IUPAC Name |

quinoline-7-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFPKMTWLJPNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。